molecular formula C12H16N2O4 B8166803 4-(Diethylamino)-2-methyl-5-nitrobenzoic acid

4-(Diethylamino)-2-methyl-5-nitrobenzoic acid

Cat. No.: B8166803
M. Wt: 252.27 g/mol
InChI Key: HADAWRGFBCOWHR-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-methyl-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a diethylamino group, a methyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-2-methyl-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by the introduction of the diethylamino group through a substitution reaction. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-2-methyl-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The diethylamino group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles and polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-(Diethylamino)-2-methyl-5-aminobenzoic acid, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Diethylamino)-2-methyl-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-methyl-5-nitrobenzoic acid involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes and receptors, modulating their activity. The nitro group can undergo redox reactions, influencing cellular processes. The overall effect of the compound depends on its specific interactions with biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)-2-hydroxybenzoic acid
  • 4-(Diethylamino)-2-methylbenzoic acid
  • 4-(Diethylamino)-5-nitrobenzoic acid

Uniqueness

4-(Diethylamino)-2-methyl-5-nitrobenzoic acid is unique due to the specific combination of functional groups attached to the benzoic acid core. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

4-(diethylamino)-2-methyl-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-4-13(5-2)10-6-8(3)9(12(15)16)7-11(10)14(17)18/h6-7H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADAWRGFBCOWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)C)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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